2,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline: A Structural Probe for Monoaminergic Systems
2,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline: A Structural Probe for Monoaminergic Systems
The following technical guide details the chemical identity, synthesis, and pharmacological profile of 2,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline , a critical structural probe in monoaminergic research.
Executive Summary
2,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline (2,4-DM-THIQ) is a synthetic alkaloid derivative belonging to the tetrahydroisoquinoline (THIQ) class.[1] Unlike its neurotoxic endogenous analogs (e.g., Salsolinol) or potent therapeutic derivatives (e.g., Nomifensine), 2,4-DM-THIQ serves primarily as a pharmacological probe . Its steric bulk at the C4 position and N-methylation at the N2 position make it an invaluable tool for mapping the active site tolerance of enzymes like Phenylethanolamine N-methyltransferase (PNMT) and studying the steric requirements of Monoamine Transporters (DAT/NET) .[1]
This guide provides a comprehensive technical analysis of 2,4-DM-THIQ, focusing on its stereoselective synthesis, receptor binding kinetics, and its utility in defining the structure-activity relationships (SAR) of catecholaminergic drugs.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
2,4-DM-THIQ is characterized by a bicyclic structure where a benzene ring is fused to a piperidine ring containing a nitrogen atom at position 2. The "2,4-dimethyl" designation indicates a methyl group attached to the nitrogen (N-methyl) and a methyl group attached to the C4 carbon.
| Property | Data |
| IUPAC Name | 2,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline |
| CAS Number | 20666-00-6 (racemic) |
| Molecular Formula | C₁₁H₁₅N |
| Molecular Weight | 161.25 g/mol |
| Chiral Center | C4 (Carbon-4) |
| Stereoisomers | (4R)- and (4S)- enantiomers |
| Physical State | Viscous oil or low-melting solid (free base); Crystalline solid (HCl salt) |
| Solubility | Soluble in organic solvents (DCM, MeOH); HCl salt soluble in water |
Stereochemical Considerations
The C4 position is chiral. While the N2 nitrogen can undergo pyramidal inversion, the C4-methyl group fixes the stereochemistry of the carbon skeleton.
-
(4S)-Isomer: Often synthesized to probe specific chiral pockets in enzymes.
-
(4R)-Isomer: The enantiomer with potentially distinct binding affinity.
-
Conformation: The piperidine ring typically adopts a half-chair conformation, with the C4-methyl group preferring a pseudo-equatorial orientation to minimize 1,3-diaxial interactions.
Synthesis & Manufacturing Methodologies
The synthesis of 2,4-DM-THIQ requires precise control to avoid over-alkylation or regio-isomeric byproducts. Two primary routes are employed: the classic Pictet-Spengler Cyclization and the highly stereoselective Tricarbonylchromium Complexation .[1]
Method A: Modified Pictet-Spengler Cyclization (Classic Route)
This method is suitable for generating racemic (±)-2,4-DM-THIQ in high yield.[1]
-
Precursor Formation: Reaction of
-methylphenethylamine with formaldehyde (or paraformaldehyde) generates the iminium ion intermediate.[1] -
Cyclization: Acid-catalyzed intramolecular electrophilic aromatic substitution closes the ring to form 4-methyl-1,2,3,4-tetrahydroisoquinoline.[1]
-
N-Methylation: Reductive amination with formaldehyde/formic acid (Eschweiler-Clarke) or direct alkylation with iodomethane introduces the N-methyl group.[1]
Method B: Stereoselective Tricarbonylchromium Synthesis (High-Purity)
For asymmetric applications, the method developed by Blagg and Davies (1987) is the gold standard. It utilizes the steric bulk of a chromium complex to direct alkylation.
-
Complexation: N-Methyl-tetrahydroisoquinoline is complexed with Cr(CO)₆ to form the tricarbonyl(arene)chromium complex.[1]
-
Lithiation: Treatment with t-BuLi selectively deprotonates the benzylic position (C4) due to the electron-withdrawing nature of the chromium moiety.[1]
-
Alkylation: Addition of iodomethane (MeI) introduces the methyl group trans to the chromium fragment with high diastereoselectivity.[1]
-
Decomplexation: Oxidative removal of the chromium (using iodine or light/air) yields optically pure 2,4-DM-THIQ.[1]
Visualization: Synthetic Pathways
Caption: Comparative synthetic routes. Top: Classic Pictet-Spengler for racemic product. Bottom: Organometallic route for stereoselective synthesis.
Pharmacology & Mechanism of Action[8]
2,4-DM-THIQ acts as a structural probe rather than a therapeutic lead. Its pharmacological profile is defined by its interaction with monoaminergic proteins, where the C4-methyl group tests the limits of the binding pocket.
PNMT Inhibition (Steric Probe)
Phenylethanolamine N-methyltransferase (PNMT) converts norepinephrine to epinephrine.[1][2][3] THIQs are known inhibitors of PNMT.[4]
-
Mechanism: THIQs mimic the conformation of norepinephrine.
-
Key Finding: Research indicates that while 3-methyl-THIQ derivatives are potent inhibitors, 2,4-dimethyl-THIQ shows significantly reduced affinity (10-20 fold reduction compared to 3-methyl analogs).
-
Significance: This "negative result" is crucial. It demonstrates that the PNMT active site has a strict steric intolerance at the position corresponding to C4 of the isoquinoline ring. This helps map the "forbidden zones" of the enzyme's binding pocket.
Monoamine Transporter Interaction (DAT/NET)
As a rigid analog of amphetamine (specifically N-methyl-amphetamine), 2,4-DM-THIQ interacts with the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[1]
-
Affinity: It functions as a weak-to-moderate reuptake inhibitor.
-
Comparison: It lacks the potency of Nomifensine (which has an 8-amino group and 4-phenyl ring) but retains the core binding motif.
-
Neurotoxicity Screen: Unlike MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), 2,4-DM-THIQ does not appear to be a substrate for MAO-B to form a toxic pyridinium species, making it a safer reference compound for transporter studies.
Visualization: Pharmacological Interactions
Caption: Pharmacological profile of 2,4-DM-THIQ highlighting its utility as a steric probe for PNMT and a modulator of DAT.[1]
Experimental Protocols
Protocol 5.1: Synthesis of (±)-2,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline
Objective: To synthesize the racemic HCl salt for binding assays.
Reagents:
- -Methylphenethylamine (10 mmol)
-
Formaldehyde (37% aq., 15 mmol)
-
Formic acid (98%, 20 mL)
-
Hydrochloric acid (conc.)
Procedure:
-
Cyclization: Dissolve
-methylphenethylamine in 10 mL of 6M HCl. Add formaldehyde dropwise at 0°C. -
Heating: Reflux the mixture at 90°C for 4 hours to effect the Pictet-Spengler cyclization.
-
Methylation: Evaporate solvent.[1] Redissolve residue in Formic Acid (20 mL) and Formaldehyde (15 mmol). Reflux at 100°C for 12 hours (Eschweiler-Clarke conditions).
-
Workup: Basify with NaOH to pH 10. Extract with Dichloromethane (3 x 20 mL).
-
Purification: Dry organic layer over MgSO₄. Evaporate. Convert to HCl salt by adding ethereal HCl. Recrystallize from Ethanol/Ether.
-
Validation: Verify structure via ¹H-NMR (Check for C4-methyl doublet at ~1.2 ppm and N-methyl singlet at ~2.4 ppm).
Protocol 5.2: In Vitro PNMT Inhibition Assay
Objective: To determine the IC₅₀ of 2,4-DM-THIQ against PNMT.[1]
System: Bovine adrenal medulla homogenate (rich in PNMT).
-
Incubation: Mix enzyme source with substrate (Phenylethanolamine) and cofactor (S-Adenosyl-L-[methyl-³H]methionine).[1]
-
Treatment: Add 2,4-DM-THIQ at concentrations ranging from 10⁻⁸ M to 10⁻³ M.
-
Reaction: Incubate at 37°C for 30 minutes.
-
Termination: Stop reaction with borate buffer (pH 10).
-
Extraction: Extract formed [³H]-N-methylphenylethanolamine into toluene/isoamyl alcohol.[1]
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀. (Expected result: High µM range, indicating weak inhibition).
Toxicology & Safety
While 2,4-DM-THIQ is not classified as a high-potency neurotoxin, all THIQs should be handled with caution due to their structural similarity to MPTP.[1]
-
Neurotoxicity: Unlike Salsolinol (1-methyl-6,7-dihydroxy-THIQ), 2,4-DM-THIQ lacks the catechol hydroxyls required for redox cycling and oxidative stress generation.
-
Handling: Use standard PPE (gloves, goggles, fume hood). Avoid inhalation of the free base (volatile oil).
References
-
Blagg, J., Davies, S. G., et al. (1987). Stereoselective synthesis of cis- and trans-1,4-disubstituted N-methyl-1,2,3,4-tetrahydroisoquinolines as their tricarbonylchromium complexes. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Grunewald, G. L., et al. (1988). Conformational and steric aspects of the inhibition of phenylethanolamine N-methyltransferase by benzylamines and tetrahydroisoquinolines. Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. (2024). 2,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Link
-
Makino, Y., et al. (1990). Presence of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline in brains of methamphetamine users. (Cited for context on THIQ metabolites). Link
Sources
- 1. 2,4-Dimethyl-1,2,3,4-tetrahydroquinoline | C11H15N | CID 10877431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aps.anl.gov [aps.anl.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,3-Dimethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines as probes for the binding orientation of tetrahydroisoquinoline at the active site of phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
